1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol
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Overview
Description
1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol is a fluorinated organic compound with the molecular formula C9H11F2NO. This compound is of interest due to its unique chemical structure, which includes both fluorine and amino groups, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol typically involves the reaction of 2-fluoroaniline with epichlorohydrin in the presence of a base, followed by fluorination. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF)
Base: Sodium hydroxide (NaOH)
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the fluorine or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-ketones, while reduction may produce fluoro-amines.
Scientific Research Applications
1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated moieties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride
- 2-(4-Amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Uniqueness
1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol is unique due to its specific combination of fluorine and amino groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol (CAS Number: 2172223-95-7) is a fluorinated compound with potential therapeutic applications. Its unique structure, characterized by the presence of fluorine atoms, may influence its biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H11F2NO
- Molecular Weight : 201.21 g/mol
- Structural Characteristics : The compound contains a propanol backbone with a fluorinated phenyl group, which may enhance its bioactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of antimicrobial and antifungal properties. The following sections detail these activities based on existing research findings.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related fluorinated alkaloids demonstrated moderate to good activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 4.69 - 22.9 µM |
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the introduction of fluorine atoms can enhance the efficacy of antimicrobial agents by improving their interaction with microbial targets .
Antifungal Activity
The antifungal properties of related compounds have been extensively studied, particularly against Candida species and other fungal pathogens. For example, derivatives exhibiting structural similarities to this compound showed promising antifungal activity:
Fungal Strain | MIC Values |
---|---|
Candida albicans | 16.69 - 78.23 µM |
Fusarium oxysporum | 56.74 - 222.31 µM |
The effectiveness against azole-resistant strains was noted, indicating potential for therapeutic use in resistant infections .
The mechanisms by which fluorinated compounds exert their biological effects are multifaceted and may include:
- Inhibition of Enzymatic Activity : Fluorine substitution can alter the binding affinity to target enzymes, enhancing inhibitory effects.
- Membrane Disruption : Fluorinated compounds may integrate into microbial membranes, disrupting integrity and function.
- Altered Metabolic Pathways : The presence of fluorine can affect metabolic pathways within pathogens, leading to reduced viability.
Case Studies
Recent studies have provided insights into the specific applications and efficacy of related compounds:
- In Vivo Studies on Antifungal Efficacy : A murine model demonstrated that certain analogs exhibited significant survival rates when administered against Candida infections, suggesting that structural modifications like those in this compound could enhance therapeutic outcomes .
- Comparative Efficacy Against Resistant Strains : In vitro assessments indicated that some derivatives showed superior activity against azole-resistant strains compared to standard treatments like fluconazole .
Properties
Molecular Formula |
C9H11F2NO |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-fluoro-3-(2-fluoroanilino)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c10-5-7(13)6-12-9-4-2-1-3-8(9)11/h1-4,7,12-13H,5-6H2 |
InChI Key |
VOEOFBZHVGUPAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(CF)O)F |
Origin of Product |
United States |
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